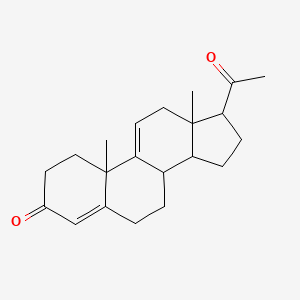

4,9(11)-PREGNADIEN-3,20-DIONE

Description

Structure

3D Structure

Properties

IUPAC Name |

17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXMRSLFWMMCAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Steroid Chemistry Research

The importance of 4,9(11)-pregnadien-3,20-dione in steroid chemistry is multifaceted. Its structural features, particularly the Δ9(11) double bond, are of great interest to synthetic chemists. This unsaturation provides a reactive site for a variety of chemical transformations, allowing for the introduction of different functional groups at the C9, C10, and C11 positions, which are crucial for the biological activity of many corticosteroids. The presence of this double bond is a key feature in the pathway to creating potent anti-inflammatory agents.

Recent research has also highlighted the potential of Δ9,11 steroid analogs as a source of safer agents for treating chronic inflammatory disorders. google.com These analogs are being investigated for their ability to retain desired anti-inflammatory properties while potentially reducing the side effects associated with traditional glucocorticoids. researchgate.net The study of this compound and its derivatives contributes to a deeper understanding of structure-activity relationships in steroid molecules and aids in the design of new therapeutic agents with improved profiles.

Role As a Precursor in Synthetic Pathways

Chemical Synthesis Approaches

Chemical synthesis provides the fundamental framework for constructing the this compound core and introducing diverse functional groups. These approaches are characterized by multi-step sequences that build upon readily available steroid precursors.

Multi-step Total Synthesis and Process Improvements

The creation of this compound derivatives often begins with sterol-derived materials, which undergo a series of chemical transformations to build the final product. Continuous process improvements aim to enhance yield, reduce costs, and minimize the use of toxic reagents. researchgate.net

A common and economically viable starting point for the synthesis of complex corticosteroids is 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD). researchgate.netresearchgate.net This precursor, which can be produced through microbiological degradation of phytosterols, serves as a versatile platform for constructing the pregnane (B1235032) side chain and introducing key structural features. researchgate.net For instance, an efficient synthesis of 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione has been developed from 9α-hydroxyandrostenedione. researchgate.net Similarly, 9α-OH-AD is the starting material for the synthesis of 17-alpha,21-bis(acetyloxy)-16-beta-methylpregna-4,9(11)-diene-3,20-dione. researchgate.net

Another important precursor is 16α,17α-epoxy-11α-hydroxyprogesterone. This compound can be used to prepare derivatives like 16α,17α-isopropylidenedioxy-4,9(11)-pregnadiene-3,20-dione, which are intermediates in the synthesis of more complex steroids.

The elaboration of sterol precursors into the target this compound analogs involves a series of crucial chemical reactions.

17-Ketone Conversion to Cyanohydrin: A key step in building the C-17 side chain is the conversion of the 17-ketone into a 17-β-cyanohydrin. researchgate.net This reaction, typically involving hydrogen cyanide (HCN) or a cyanide salt like KCN or NaCN under acidic conditions, introduces the necessary carbon atom at C-20. libretexts.org The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org This method is fundamental in syntheses starting from 9α-hydroxyandrost-4-ene-3,17-dione. researchgate.net

16β-Methylation: The introduction of a methyl group at the 16β-position is a critical modification in many potent corticosteroids. In a synthesis of betamethasone (B1666872) from 9α-hydroxyandrost-4-ene-3,17-dione, a 16α-methyl group is first introduced stereoselectively using CH3Br and subsequently converted to the 16β-methyl configuration. researchgate.net

17α-Acetoxylation and 21-Acetoxylation: The introduction of acetate (B1210297) groups at the C-17 and C-21 positions is a common transformation. In one synthetic route, 21-acetoxylation is followed by the simultaneous introduction of the 9,11-double bond and 17α-acetoxylation to yield 17-alpha,21-bis(acetyloxy)-16-beta-methylpregna-4,9(11)-diene-3,20-dione. researchgate.net

Allene (B1206475) and Carbonate Intermediates: An alternative strategy for synthesizing analogs like 17α, 21-dihydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione involves unique intermediates. researchgate.net Key reactions in this pathway include the bis-epoxidation of a C-17,20 allene and the regiospecific elimination of a 9α-methyl carbonate. researchgate.netresearchgate.net

| Transformation | Precursor | Key Reagents/Conditions | Product Feature | Reference |

|---|---|---|---|---|

| Cyanohydrin Formation | 17-Ketosteroid | KCN / HOAc | C-17 side chain precursor | researchgate.netresearchgate.net |

| 16β-Methylation | 16α-Methyl steroid | Multi-step conversion | 16β-Methyl group | researchgate.net |

| 21-Acetoxylation | 21-Hydroxy steroid | Ac2O / Pyridine | 21-Acetoxy group | researchgate.net |

| 17α-Acetoxylation | 17α-Hydroxy steroid | Simultaneous with dehydration | 17α-Acetoxy group | researchgate.net |

| Allene Epoxidation | C-17,20 Allene | Peracetic acid | Epoxy intermediate | researchgate.netportico.org |

| Carbonate Elimination | 9α-Methyl Carbonate | Heat or mild acid/base | 9,11-Unsaturation | researchgate.netresearchgate.net |

The formation of the double bond between carbons 9 and 11 is a defining step in the synthesis of this class of compounds. This is typically achieved through the dehydration of a hydroxyl group at either the 9α or 11β position. researchgate.net

For example, starting from 9α-hydroxyandrost-4-ene-3,17-dione, the 9α-hydroxy group can be converted into a sulfinate ester using benzenesulfinyl chloride and pyridine. portico.org Subsequent treatment of this intermediate with an acid, such as p-toluenesulfonic acid (TsOH) in refluxing chloroform, leads to elimination and the formation of the desired androsta-4,9(11)-diene-3,17-dione. portico.org In other syntheses, the simultaneous introduction of the 9,11-unsaturation and 17α-acetoxylation is a key process improvement. researchgate.net Dehydration of 11β-hydroxy steroids can also be accomplished using reagents like phosphorus pentachloride or thionyl chloride, which yields the 5α-androst-9(11)-ene product. researchgate.net

Targeted Functionalization and Derivatization Strategies

Once the core this compound structure is established, further modifications can be made to enhance or alter its properties. Stereoselective fluorination is a particularly important strategy.

The introduction of fluorine atoms at specific positions can dramatically influence the biological activity of corticosteroids. d-nb.info The stereoselective nature of these reactions is crucial. numberanalytics.com

An efficient synthetic route to fluocinolone (B42009) acetonide, starting from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione, highlights the challenges and successes of these strategies. researchgate.net The study found that the stereoselectivity of the 6α-fluorination step is highly dependent on the substrate. researchgate.net After extensive screening, 6α-fluorine was introduced with 98.9% stereoselectivity in an 85% yield. researchgate.net For the subsequent 9α-fluorination, aqueous hydrofluoric acid solution was successfully used in place of gaseous HF, providing the desired product in an 89% yield. researchgate.net These fluorination steps are key to converting the 4,9(11)-pregnadiene backbone into highly potent anti-inflammatory agents.

Condensation Reactions (e.g., Ethoxalylation)

Condensation reactions are pivotal in the synthesis of structural analogs of this compound. One such key reaction is ethoxalylation, which involves the introduction of an ethoxalyl group onto the steroid nucleus. This method has been instrumental in the synthesis of complex steroids like triamcinolone (B434). acs.orgresearchgate.net

For instance, the ethoxalylation of 16α,17α-isopropylidenedioxy-4,9(11)-pregnadiene-3,20-dione using sodium methoxide (B1231860) and ethyl oxalate (B1200264) leads to the formation of a 2-ethoxalyl derivative. researchgate.netgoogle.com This intermediate is a crucial precursor in a multi-step synthesis to produce 9α-fluoro-11β,16α,17α-trihydroxy-1,4-pregnadiene-3,20-dione. researchgate.net The reaction conditions, particularly the base used, are critical for directing the site of ethoxalylation. acs.orgbac-lac.gc.ca

Similarly, the condensation of 3-methoxyandrosta-3,5,9(11)-trien-17-one with reagents like 2-chlorovinyl ethyl ether or 3-hydroxypropionitrile (B137533) demonstrates the versatility of condensation reactions in building the pregnane side chain, leading to precursors of this compound derivatives. portico.org

Formation of Halogenated Derivatives

The synthesis of halogenated derivatives of this compound is a significant area of research, primarily for the development of potent corticosteroids. sciencegate.app The introduction of a halogen, such as fluorine or chlorine, at various positions on the steroid skeleton can dramatically enhance its biological activity.

A common strategy involves the reaction of a suitable precursor with a halogenating agent. For example, 21-chloro-17α-hydroxy-4,9(11)-pregnadien-3,20-dione can be synthesized from 17α-(chloroethynyl)-17β-hydroxy-4,9(11)-androstadien-3-one through a series of reactions including esterification and rearrangement. drugfuture.com Another approach involves the use of N-bromosuccinimide and perchloric acid to introduce a bromine atom, which can then be followed by elimination reactions to form desired double bonds. google.com.na

Utilization of Specific Chemical Reagents and Catalysts (e.g., Bismuth Reagents, Sulfur Dioxide)

Modern synthetic strategies for steroids increasingly focus on the use of efficient and environmentally friendly reagents and catalysts. nih.gov

Bismuth Reagents: Bismuth(III) salts have emerged as effective "ecofriendly" catalysts in various organic transformations, including those involving steroids. nih.govnih.govresearchgate.netresearchgate.net They can catalyze a range of reactions such as acylation, oxidation, and rearrangements under mild conditions. researchgate.net For example, bismuth(III) triflate has been used for the acetylation of steroids. researchgate.net The catalytic activity of bismuth salts is often attributed to their Lewis acidic nature. nih.gov

Sulfur Dioxide: Sulfur dioxide (SO2) plays a role in specific synthetic steps, often in quenching reactions or in facilitating rearrangements. portico.org For instance, after an oxidation reaction with peracetic acid, SO2 can be used to quench the reaction mixture. portico.orgdrugfuture.com Furthermore, SO2 is known to participate in cheletropic reactions with dienes, which can be a useful strategy in the total synthesis of steroid frameworks. imperial.ac.ukacs.orgcapes.gov.br While not directly reacting with this compound in all documented cases, its utility in steroid synthesis is noteworthy. imperial.ac.uk

Biotransformational Synthesis and Microbial Conversion

Biotransformation offers a powerful and selective alternative to chemical synthesis for modifying steroid structures. researchgate.net

Microbial Conversion Systems (e.g., Nocardioides simplex VKM Ac-2033D, Rhizopus nigricans)

Certain microorganisms are highly efficient in carrying out specific steroid transformations.

Nocardioides simplex VKM Ac-2033D: This actinobacterium is well-known for its potent 1(2)-dehydrogenase activity, which is crucial for the production of many corticosteroid precursors. researchgate.netnih.govscienceopen.comasm.orgnih.gov It can effectively introduce a double bond at the C1-C2 position of 3-ketosteroids. researchgate.netscienceopen.com This strain is also capable of other transformations, including the hydrolysis of acetylated steroids and the reduction of carbonyl groups. researchgate.netnih.govscienceopen.com

Rhizopus nigricans: This fungus is famous for its ability to perform 11α-hydroxylation of progesterone (B1679170), a key step in the industrial production of hydrocortisone (B1673445) and cortisone (B1669442). acs.orgmdpi.com While its primary application has been with progesterone, the enzymatic machinery of Rhizopus species has been explored for the transformation of various other steroid substrates. koreascience.krnih.govresearchgate.net

Enzymatic Transformation Mechanisms (e.g., 1(2)-Dehydrogenation, Deacetylation, 20β-Reduction, Acyl Group Migration)

Microbial conversion of this compound and its analogs involves a variety of enzymatic reactions:

1(2)-Dehydrogenation: This reaction, catalyzed by 3-ketosteroid-Δ¹-dehydrogenase (KstD), introduces a double bond between the C1 and C2 atoms of the steroid A-ring. researchgate.netmlbke.commdpi.comrsc.org This is a critical step in the synthesis of many anti-inflammatory steroids. nih.gov The enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor. rsc.org

Deacetylation: Many microorganisms possess esterases that can hydrolyze acetyl groups from steroid substrates. researchgate.netresearchgate.netnih.govspringernature.comconicet.gov.arconicet.gov.ar This can be a highly selective process, allowing for the removal of specific acetyl groups while others remain intact. researchgate.net For example, Nocardioides simplex has been shown to deacetylate acetylated pregna-4,9(11)-diene-17α,21-diol-3,20-diones. researchgate.net

20β-Reduction: The reduction of the C20-keto group to a 20β-hydroxyl group is another common biotransformation. nih.govresearchgate.nettaylorandfrancis.commdpi.comresearchgate.net This reaction is often stereoselective, yielding the β-epimer. researchgate.net This transformation has been observed in various microbial systems, including those of Rhodococcus species. mdpi.com

Acyl Group Migration: While less commonly the primary focus, acyl group migration can occur under certain enzymatic or chemical conditions, leading to the formation of isomeric products.

Identification of Biotransformation Products and Metabolic Pathways

The biotransformation of this compound derivatives by microorganisms like Nocardioides simplex VKM Ac-2033D leads to a variety of products. For example, the transformation of mono- and diacetylated pregna-4,9(11)-diene-17α,21-diol-3,20-diones results in 1(2)-dehydrogenation and deacetylation, forming the corresponding hydroxysteroids. researchgate.net The sequence and extent of these reactions can be controlled by manipulating the transformation conditions. researchgate.net

The metabolic pathway often involves an initial 1(2)-dehydrogenation, followed by or concurrent with deacetylation and reduction of the C20-carbonyl group. The identification of these products is typically achieved through chromatographic and spectroscopic techniques.

Table 1: Synthetic Methodologies and Reagents

| Methodology/Reagent | Description | Example Application | Reference |

|---|---|---|---|

| Ethoxalylation | Introduction of an ethoxalyl group, often at a reactive methylene (B1212753) position. | Synthesis of a 2-ethoxalyl derivative of 16α,17α-isopropylidenedioxy-4,9(11)-pregnadiene-3,20-dione. | researchgate.netgoogle.com |

| Halogenation | Introduction of a halogen atom (e.g., Cl, F, Br) into the steroid nucleus. | Synthesis of 21-chloro-17α-hydroxy-4,9(11)-pregnadien-3,20-dione. | drugfuture.com |

| Bismuth Reagents | "Ecofriendly" catalysts for various organic transformations. | Acetylation of steroids using bismuth(III) triflate. | researchgate.net |

Table 2: Microbial and Enzymatic Transformations

| Transformation | Microorganism/Enzyme | Description | Substrate Example | Reference |

|---|---|---|---|---|

| 1(2)-Dehydrogenation | Nocardioides simplex VKM Ac-2033D | Introduction of a C1-C2 double bond. | Mono- and diacetylated pregna-4,9(11)-diene-17α,21-diol-3,20-diones. | researchgate.net |

| 11α-Hydroxylation | Rhizopus nigricans | Introduction of a hydroxyl group at the 11α position. | Progesterone. | acs.org |

| Deacetylation | Nocardioides simplex VKM Ac-2033D | Hydrolysis of acetyl groups. | Acetylated pregna-4,9(11)-diene-17α,21-diol-3,20-diones. | researchgate.net |

Structure Activity Relationship Sar Investigations of 4,9 11 Pregnadien 3,20 Dione Derivatives

Conformational Analysis and X-ray Crystallography Studies

The three-dimensional shape of a steroid molecule is a primary determinant of its ability to bind to its biological target. Conformational analysis, often aided by X-ray crystallography, provides precise details about the molecule's spatial arrangement.

Analysis of Steroid Ring Conformations (e.g., Half-Chair, Chair, Envelope)

Ring A: The presence of the double bond between C4 and C5 in the A-ring typically results in a half-chair or sofa conformation. This is a common feature in many biologically active steroids. The lack of a methyl group at the C19 position, a "19-nor" characteristic found in some related synthetic progestins, can increase the flexibility of the A-ring. nih.gov

Ring C: The C-ring, being a saturated six-membered ring, generally adopts a stable chair conformation. This conformation is typical for the C-ring in most natural and synthetic steroids.

Ring D: The five-membered D-ring is most commonly found in an envelope or half-chair conformation. scirp.org X-ray diffraction analysis of related pregnane (B1235032) derivatives has confirmed these D-ring conformations. scirp.org

Characterization of Ring Junction Geometries (e.g., A/B, B/C, C/D Fusions)

A/B Ring Fusion: The C4-C5 double bond in the A-ring results in a cis-like junction between the A and B rings.

C/D Ring Fusion: The fusion between the C and D rings is characteristically trans, contributing to the elongated and relatively flat profile of the steroid backbone.

The precise bond angles and distances at these junctions, determined through techniques like X-ray crystallography, are essential for accurate molecular modeling and understanding receptor fit. For instance, analysis of various pregnane derivatives has provided detailed data on these parameters. scirp.org

Computational Chemistry Applications

Computational chemistry provides powerful tools to investigate the electronic properties and dynamic behavior of steroid molecules, offering insights that complement experimental data.

Ab Initio Calculations of Electronic Structure

Ab initio quantum mechanics calculations are used to determine the electronic structure and physicochemical properties of steroid molecules from first principles, without relying on empirical parameters. nih.govdntb.gov.ua

Studies on related progestins, such as norethisterone and progesterone (B1679170), have utilized methods like the Hartree-Fock theory with basis sets like 6-31G(*) to analyze electron distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. nih.govnih.gov For example, in norethisterone, the HOMO and LUMO are located at the C4-C5 double bond, which is a key feature for reactivity and receptor interaction. nih.gov Similar calculations for 4,9(11)-pregnadien-3,20-dione would likely show a complex interplay between the C4-C5 and C9(11) double bonds in defining the frontier orbitals. The distribution of electron density, particularly around the oxygen atoms of the 3- and 20-keto groups, is critical for forming hydrogen bonds within the receptor's ligand-binding pocket. nih.gov

The fragment molecular orbital (FMO) method is another ab initio approach that allows for the calculation of binding affinities and detailed interaction energies between a ligand and individual amino acid residues in a protein receptor. researchgate.net

Force-Field Calculations and Conformational Dynamics

Force-field calculations and molecular dynamics (MD) simulations are employed to study the conformational flexibility and dynamic behavior of steroid molecules. pnas.orgnih.govacs.org These methods treat the molecule as a collection of atoms connected by springs, allowing for the exploration of different conformations and their relative energies.

MD simulations can reveal how the steroid molecule behaves in a biological environment, such as a lipid membrane or the binding pocket of a receptor. pnas.orgnih.govacs.org These simulations provide information on the preferred orientation of the molecule and the dynamics of its interaction with surrounding residues. For progesterone and its derivatives, force-field calculations have been used to resolve discrepancies between X-ray data and theoretical predictions regarding side-chain conformation. acs.org Such studies on this compound would be invaluable in understanding its conformational landscape and how it influences receptor activation.

Influence of Structural Modifications on Biological Interaction Properties

The biological activity of a steroid is highly sensitive to its structural modifications. Even minor changes can significantly alter its binding affinity and efficacy.

The introduction of a double bond at the C9(11) position, as seen in this compound, is a key structural modification. This change can influence the molecule's interaction with the progesterone receptor (PR). The presence of bulky substituents at the C11 position in other steroids is known to modulate receptor interaction, often leading to antagonistic activity by sterically hindering the conformational changes required for receptor activation. tandfonline.com The C9(11) double bond, by flattening the B-ring, could similarly alter the ligand's fit within the PR's ligand-binding domain.

The table below summarizes the influence of various structural modifications on the relative binding affinity (RBA) for the progesterone receptor, based on studies of related progestins. nih.gov This data provides a framework for predicting how changes to the this compound scaffold might impact its biological activity.

| Structural Modification | Effect on Progesterone Receptor Binding Affinity | Example Compound(s) |

| 17α-ethinyl group | Enhances progestational activity | Norethisterone tandfonline.com |

| C11-methylene group | Increases RBA | Derivative of Norethisterone nih.gov |

| C18-methyl group | Increases RBA | Derivative of Norethisterone nih.gov |

| C15-C16 double bond | Increases RBA | Derivative of Norethisterone nih.gov |

| 17α-acetoxy group | Enhances progestational effect | 17α-acetoxyprogesterone tandfonline.comtandfonline.com |

| 17α-hydroxyl group | Decreases progestational activity | 17α-hydroxyprogesterone tandfonline.comtandfonline.com |

These structure-activity relationships highlight the importance of specific chemical groups at various positions on the steroid nucleus for progesterone receptor binding. Modifications to the this compound molecule, such as the introduction of substituents at the C17 or C21 positions, would be expected to follow similar principles, leading to derivatives with potentially enhanced or altered biological profiles.

Effects of Halogen Substituents and Acetate (B1210297) Moieties

Halogenation, the process of introducing halogen atoms, can increase the potency of steroids. gpatindia.com For instance, the presence of a chlorine atom at the C-6 position of a related pregnadiene derivative was found to provide an optimal balance of electronegativity and size, which maximizes progestational potency. In contrast, bulkier substituents like bromo and azido (B1232118) groups at the same position tend to reduce receptor affinity. Fluorination at the 6α and 9α positions has been shown to increase glucocorticoid transactivation. psu.edu The position and type of halogen are critical, as they can induce conformational changes in the steroid's A-ring and influence interactions within the receptor's ligand-binding domain.

Acetate moieties, particularly at the C17α and C21 positions, also play a significant role in modulating activity. The 17α-acetoxy group is a common feature in synthetic progestogens, contributing to the stability of the D-ring. For example, chlormadinone (B195047) acetate, which is 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione, is a well-known progestin. researchgate.net The presence of an acetate group can protect the steroid from metabolic degradation, thereby enhancing its oral bioavailability. researchgate.net In some cases, the combination of halogenation and acetylation leads to compounds with potent and specific activities. For example, (1α)-17-(acetyloxy)-6-chloro-1-(chloromethyl)pregna-4,6-diene-3,20-dione is a synthetic steroid with antiandrogenic properties.

Receptor Binding Affinity Modulation (e.g., Glucocorticoid Receptor, Mineralocorticoid Receptor)

The structural modifications of this compound derivatives have profound effects on their binding affinities for the Glucocorticoid Receptor (GR) and Mineralocorticoid Receptor (MR). These receptors are closely related nuclear receptors that mediate the effects of glucocorticoids and mineralocorticoids, respectively. nih.gov

The introduction of a double bond at the Δ9,11 position was initially thought to lead to a loss of glucocorticoid receptor binding. researchgate.net However, subsequent research has shown that some Δ9,11 steroids, such as anecortave (B1667395) acetate (4,9(11)-Pregnadien-17,21-diol-3,20-dione-21-acetate), do exhibit binding to both GR and MR. researchgate.net This suggests that the relationship between structure and receptor affinity is more complex than initially presumed.

The affinity for GR and MR can be finely tuned by specific substitutions. For example, an 11β-hydroxy group is a key determinant for GR activity. researchgate.net Halogenation can also influence selectivity. For instance, 9α-fluorination is known to increase GR-mediated transactivation. psu.edu

The following interactive table summarizes the relative binding affinities (RBA) of various steroid derivatives to the Mineralocorticoid Receptor, with aldosterone (B195564) as the reference compound.

The following interactive table presents data on the Glucocorticoid Receptor-mediated transactivation for several steroids, with dexamethasone (B1670325) as the reference.

These data illustrate how modifications such as halogenation and the introduction of different functional groups can significantly alter the interaction of pregnadiene derivatives with both the Mineralocorticoid and Glucocorticoid receptors. A key goal in drug design is to develop selective ligands that interact with only one type of receptor to minimize off-target effects.

Molecular Mechanisms and Preclinical Biological Activity of 4,9 11 Pregnadien 3,20 Dione Analogs

Modulation of Cellular Pathways

The primary mechanism of action for 4,9(11)-pregnadien-3,20-dione analogs involves intricate modulation of key cellular signaling pathways. Unlike traditional glucocorticoids, which exert their effects broadly, these analogs exhibit a more targeted activity profile. A notable example is anecortave (B1667395) acetate (B1210297), a this compound derivative, which has been a focal point of research into this class of compounds. researchgate.net

Analogs of this compound, often referred to as angiostatic steroids, have been shown to inhibit the formation of new blood vessels through a multi-faceted mechanism. arvojournals.orggoogleapis.com This contrasts with agents that target a single factor, such as Vascular Endothelial Growth Factor (VEGF) antagonists. arvojournals.org The lead analog, anecortave acetate, is understood to inhibit angiogenesis by interfering with the process of endothelial cell migration and proliferation, which are critical steps in the formation of new capillaries. researchgate.netgoogle.com

| Molecular Target | Observed Effect | Reference |

|---|---|---|

| Vascular Endothelial Cell Proliferation | Inhibition | researchgate.net |

| Urokinase Plasminogen Activator (uPA) | Inhibition | researchgate.netarvojournals.org |

| Matrix Metalloproteinase 3 (MMP-3) | Inhibition | researchgate.net |

| Plasminogen Activator Inhibitor-1 (PAI-1) | Stimulation / Upregulation | researchgate.netarvojournals.orgarvojournals.org |

A key anti-inflammatory mechanism of corticosteroids is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). pharmacompass.comdrugbank.com The Δ9,11 steroids have been shown to retain this crucial anti-inflammatory property. researchgate.net In a drug development program that screened twenty Δ9,11 derivatives, potent inhibition of NF-κB was a primary selection criterion. researchgate.net The lead compound identified from this screen, VBP15, demonstrated potent NF-κB inhibition comparable to that of traditional glucocorticoids like prednisone (B1679067) and dexamethasone (B1670325). researchgate.net The ability to suppress NF-κB activation is significant, as this transcription factor controls the expression of numerous genes involved in inflammation and immune responses. capes.gov.br

Initially, it was believed that the Δ9,11 modification led to a loss of glucocorticoid receptor (GR) binding, which would explain the reduced side effect profile. researchgate.net However, more recent studies have revised this understanding. Research has demonstrated that anecortave acetate and its 21-hydroxy analog, VBP1, do in fact bind to the glucocorticoid receptor and can induce its potent translocation from the cytoplasm to the nucleus. researchgate.net

Upon ligand binding, the GR typically dissociates from a chaperone complex and moves into the nucleus to regulate gene expression. nih.govoup.com While Δ9,11 analogs facilitate this nuclear translocation, their subsequent interaction with the transcriptional machinery appears to be different from that of classical glucocorticoids. The lead analog VBP15, for instance, induces GR translocation similar to prednisone but notably lacks GR transactivation properties. researchgate.net This dissociation of translocation from transactivation is a key molecular feature, suggesting that these analogs can initiate the anti-inflammatory signaling that is independent of gene transcription (transrepression, such as NF-κB inhibition) while avoiding the gene activation (transactivation) that is linked to many adverse effects.

| Compound | Class | GR Translocation | NF-κB Inhibition | GR Transactivation | Reference |

|---|---|---|---|---|---|

| Anecortave Acetate | Δ9,11 Analog | Yes | Yes | Not specified | researchgate.net |

| VBP15 | Δ9,11 Analog | Potent | Potent | Lacking | researchgate.net |

| Prednisone | Glucocorticoid | Yes | Yes | Yes | researchgate.netdrugbank.com |

| Dexamethasone | Glucocorticoid | Yes | Yes | Yes | researchgate.netnih.gov |

Immunomodulatory and Anti-inflammatory Properties at the Molecular Level (excluding broad pharmacological effects)

The immunomodulatory and anti-inflammatory effects of this compound analogs are directly linked to their unique interactions with cellular signaling pathways, particularly the NF-κB and GR pathways.

The production of pro-inflammatory cytokines is a hallmark of the immune response, and this process is heavily regulated by the NF-κB pathway. idrblab.cn Glucocorticoids are known to inhibit the production of cytokines like IL-1, IL-6, and TNF-alpha. researchgate.net By potently inhibiting NF-κB activation, analogs like VBP15 are presumed to suppress the transcription of genes encoding these and other pro-inflammatory mediators. researchgate.net This targeted inhibition of a central inflammatory transcription factor provides a molecular basis for the anti-inflammatory properties of these compounds, separating the desired anti-inflammatory effects from other GR-mediated activities.

The activation of immune cells is a complex process governed by multiple signaling events. The molecular mechanisms of this compound analogs suggest a capacity to reduce immune cell activation through at least two distinct routes. Firstly, the potent inhibition of the NF-κB pathway prevents the expression of genes necessary for the activation, proliferation, and function of various immune cells. researchgate.net

Modulation of Gene Expression

Analogs of this compound are known to exert their biological effects by modulating the expression of various genes, a process critical to cellular function and response. This regulation is primarily achieved through their interaction with intracellular nuclear receptors, which function as ligand-dependent transcription factors. sigmaaldrich.com Upon binding to their specific ligands, these receptors can undergo conformational changes, dimerize, and translocate to the cell nucleus, where they influence the transcription of target genes. sigmaaldrich.comresearchgate.net The interaction can either positively regulate transcription by binding to specific DNA sequences or negatively regulate it by interfering with the activity of other transcription factors. sigmaaldrich.com The ultimate physiological response within a cell is determined by the specific pattern of genes that are modulated. sigmaaldrich.com

Research into specific analogs of this compound has revealed detailed mechanisms of gene expression modulation. For instance, some derivatives demonstrate a "dissociated" profile, where they retain the ability to inhibit pro-inflammatory transcription factors without activating the deleterious genes typically associated with glucocorticoid receptor (GR) activation. researchgate.net

A notable example is the derivative VBP15, which was developed to optimize the anti-inflammatory properties of this class of steroids. researchgate.net Preclinical studies have shown that VBP15 exhibits potent inhibition of the transcription factor NF-κB and promotes the translocation of the glucocorticoid receptor to the nucleus, comparable to traditional glucocorticoids like prednisone and dexamethasone. researchgate.net However, a key distinction is its lack of transactivation properties, meaning it does not initiate the transcription of certain GR target genes, which may contribute to a more favorable profile. researchgate.net Another analog, anecortave acetate, and its 21-hydroxy derivative (VBP1) also demonstrate glucocorticoid receptor binding and translocation into the cell nucleus, coupled with the ability to inhibit NF-κB. researchgate.net

Guggulsterone (B1672438), a phytosteroid with a related pregnadiene structure, has been extensively studied for its ability to modulate a wide range of molecular targets that regulate gene expression. medicinacomplementar.com.br It has been shown to influence the activity of several key transcription factors, including NF-κB, STAT-3, and C/EBPα, as well as steroid receptors like the androgen and glucocorticoid receptors. medicinacomplementar.com.br Through the regulation of these factors, guggulsterone mediates the expression of numerous genes involved in critical cellular processes such as apoptosis, cell proliferation, and angiogenesis. medicinacomplementar.com.br

The modulation of these transcription factors by guggulsterone leads to downstream changes in the expression of various important proteins. Research has identified that guggulsterone can affect the expression of proteins with anti-apoptotic functions (e.g., IAP1, XIAP, Bfl-1/A1, Bcl-2, cFLIP, and survivin) and proteins involved in cell proliferation (e.g., cyclin D1 and c-Myc). medicinacomplementar.com.br Furthermore, it has been shown to alter the expression of genes associated with angiogenesis and metastasis, such as MMP-9, COX-2, and VEGF. medicinacomplementar.com.br

The table below summarizes the key molecular targets of this compound analogs and the associated genes and cellular processes they regulate.

Table 1: Molecular Targets and Regulated Gene Pathways of this compound Analogs

| Analog/Compound Class | Molecular Target (Transcription Factor/Receptor) | Downstream Genes/Pathways Modulated | Cellular Process Affected |

| VBP15 | Glucocorticoid Receptor (GR), NF-κB | Inhibits NF-κB-mediated transcription; Lacks GR transactivation | Inflammation researchgate.net |

| Anecortave Acetate (and VBP1) | Glucocorticoid Receptor (GR), NF-κB | Inhibits NF-κB; Promotes GR nuclear translocation | Inflammation, Angiogenesis researchgate.net |

| Guggulsterone | NF-κB, STAT-3, C/EBPα, Androgen Receptor, Glucocorticoid Receptor | IAP1, XIAP, Bfl-1/A1, Bcl-2, cFLIP, survivin, Cyclin D1, c-Myc, MMP-9, COX-2, VEGF | Apoptosis, Cell Proliferation, Angiogenesis, Metastasis medicinacomplementar.com.br |

The following table provides more specific details on the preclinical research findings related to the modulation of gene expression by these compounds.

Table 2: Detailed Research Findings on Gene Expression Modulation

| Compound | Research Finding | Key Effect on Gene Expression |

| VBP15 | Selected as a lead compound due to potent NF-κB inhibition and GR translocation similar to prednisone, but without transactivation properties in in vitro screens. researchgate.net | Demonstrates dissociated steroid activity, inhibiting pro-inflammatory gene expression without activating others. researchgate.net |

| Guggulsterone | Modulates the expression of proteins with anti-apoptotic and cell survival functions. medicinacomplementar.com.br | Downregulates expression of IAP1, XIAP, Bfl-1/A1, Bcl-2, cFLIP, and survivin. medicinacomplementar.com.br |

| Guggulsterone | Regulates the expression of genes involved in cell proliferation. medicinacomplementar.com.br | Downregulates expression of cyclin D1 and c-Myc. medicinacomplementar.com.br |

| Guggulsterone | Affects genes related to angiogenesis and metastasis. medicinacomplementar.com.br | Downregulates expression of MMP-9, COX-2, and VEGF. medicinacomplementar.com.br |

Advanced Analytical Methodologies for Characterization and Quantification of 4,9 11 Pregnadien 3,20 Dione and Its Research Intermediates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 4,9(11)-pregnadien-3,20-dione. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of steroids. uzh.ch By analyzing the magnetic properties of atomic nuclei, both ¹H (proton) and ¹³C NMR provide detailed information on the connectivity and stereochemistry of this compound.

In the ¹H NMR spectrum, characteristic signals confirm key structural features. The vinylic proton at the C4 position of the Δ⁴-3-keto system is expected to appear as a singlet at approximately 5.8 ppm. The olefinic proton at C11 would likely resonate further downfield, around 5.5-5.6 ppm. The two angular methyl groups, C18 and C19, are anticipated to produce sharp singlet signals in the upfield region, typically between 0.7 and 1.3 ppm. The acetyl group's methyl protons (C21) would also yield a distinct singlet around 2.1 ppm. The remaining methylene (B1212753) and methine protons of the steroid backbone produce a complex series of overlapping multiplets in the 1.0-2.5 ppm range. rsc.orgmdpi.com

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a distinct signal. The carbonyl carbons of the two ketone groups (C3 and C20) are the most deshielded, with chemical shifts expected to be in the range of 199-210 ppm. The sp² hybridized carbons of the double bonds (C4, C5, C9, C11) would appear between 120 and 170 ppm. semanticscholar.orgoregonstate.edu Specifically, for a Δ⁴-3-keto system, C3 is typically near 199 ppm, C4 near 124 ppm, and C5 near 171 ppm. The angular methyl carbons (C18 and C19) and the C21 methyl carbon would resonate at the higher field end of the spectrum.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to definitively assign these signals and confirm the proton-proton and proton-carbon connectivities within the complex steroid skeleton. iosrjournals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Features of this compound Data are estimated based on typical values for similar steroid structures.

| Assignment | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| C4-H | ¹H NMR | ~ 5.8 | Singlet (s) |

| C11-H | ¹H NMR | ~ 5.5-5.6 | Multiplet (m) |

| C21-H₃ | ¹H NMR | ~ 2.1 | Singlet (s) |

| C18-H₃ / C19-H₃ | ¹H NMR | ~ 0.7 - 1.3 | Singlet (s) |

| C3 (ketone) | ¹³C NMR | ~ 199 | - |

| C20 (ketone) | ¹³C NMR | ~ 209 | - |

| C4, C5, C9, C11 (alkene) | ¹³C NMR | 120 - 171 | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₂₁H₂₈O₂ and a monoisotopic mass of approximately 312.21 Da.

Using a high-resolution mass spectrometer, the exact mass can be measured with high precision, allowing for the confirmation of the elemental formula. In techniques like electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺•), which corresponds to the molecular weight. For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) of 312.

The molecular ion then undergoes fragmentation, breaking into smaller, charged pieces. wikipedia.org The resulting fragmentation pattern is a unique fingerprint that provides structural information. For steroids, fragmentation often involves characteristic cleavages of the ring system and the loss of functional groups. researchgate.net Expected fragment ions for this compound would include the loss of the acetyl group at C17 (M-43) and characteristic cleavages across the B and D rings of the steroid nucleus. researchgate.net

Table 2: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Designation | Interpretation |

|---|---|---|

| 312 | [M]⁺• | Molecular Ion |

| 297 | [M - CH₃]⁺ | Loss of a methyl group |

| 269 | [M - COCH₃]⁺ | Loss of the C17 acetyl group |

| 227 | [Fragment]⁺ | Characteristic steroid ring fragmentation |

| 43 | [COCH₃]⁺ | Acetyl group fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as conjugated systems. The this compound molecule contains a Δ⁴-3-keto group, which is a conjugated α,β-unsaturated ketone system. This chromophore is responsible for a strong π → π* electronic transition, resulting in a characteristic absorption maximum (λmax). msu.edu

Based on Woodward-Fieser rules for α,β-unsaturated ketones, the base value for a six-membered ring enone is 215 nm. The presence of a double bond extending the conjugation (the homoannular diene component involving C5 and C9) and alkyl substituents on the chromophore will cause a bathochromic (red) shift to a longer wavelength. Therefore, the λmax for this compound is predicted to be in the range of 240-250 nm. This distinct absorption is highly useful for quantitative analysis using chromatographic detection methods.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its research intermediates, impurities, or other components in a mixture. The choice of technique depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of non-volatile steroids like this compound. nih.govoup.com The separation is typically performed using a reversed-phase methodology.

A common setup involves a C18 (octadecylsilyl) stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often run in a gradient mode where the proportion of the organic solvent is increased over time to elute compounds of increasing hydrophobicity.

Coupling HPLC with a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is highly advantageous. The DAD acquires the full UV-Vis spectrum for the analyte as it elutes from the column. This allows for the confirmation of the compound's identity by matching its spectrum with a reference and for assessing peak purity. For this compound, the detector would be monitored at its λmax (around 240-250 nm) for optimal sensitivity. oup.com

Table 3: Typical HPLC-DAD Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection | DAD, monitoring at ~245 nm |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry. mdpi.com While steroids can have limited thermal stability, many can be analyzed directly or after derivatization to increase their volatility and prevent degradation in the hot GC injector and column. nih.govmdpi.com

For the analysis of this compound, a non-polar or mid-polarity capillary column (e.g., HP-5MS) would be used. The oven temperature is programmed to ramp up gradually, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The outlet of the GC column is interfaced with a mass spectrometer, typically operating in electron ionization (EI) mode. As the separated compound elutes from the column, it is ionized and fragmented. The resulting mass spectrum provides both molecular weight information and a characteristic fragmentation pattern, allowing for highly confident identification by comparison to spectral libraries. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of specificity for both qualitative and quantitative analysis.

Table 4: General GC-MS Parameters for Steroid Analysis

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 200°C, ramp at 10°C/min to 300°C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-500 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a fundamental and versatile technique for the qualitative analysis of this compound and its research intermediates. Its utility lies in its simplicity, speed, and the ability to screen multiple samples simultaneously. The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase. The polarity of both the compound and the solvent system are critical factors influencing the retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. utoronto.ca

For pregnadienes, including this compound, the selection of an appropriate solvent system is paramount for achieving effective separation from its precursors, metabolites, and other related impurities. The presence of ketone groups and double bonds in the structure of this compound dictates its polarity and, consequently, its behavior on a TLC plate. Generally, less polar compounds will travel further up the plate, resulting in a higher Rf value, while more polar compounds will have a stronger interaction with the stationary phase and exhibit lower Rf values. wisc.edulibretexts.org

Research on the TLC of pregnenes and pregnadienes has highlighted several solvent systems that can be effective for their separation. nih.gov While specific Rf values for this compound are not extensively documented in readily available literature, analogous data from structurally similar compounds can provide valuable guidance for method development. The choice of solvent system allows for the modulation of the separation, enabling the resolution of compounds with subtle structural differences. Visualization of the separated spots is typically achieved under UV light or by staining with specific reagents that react with the steroid nucleus. nih.govnih.gov

Table 1: Illustrative TLC Systems for the Separation of Pregnadienedione Analogs This table presents data for compounds structurally similar to this compound to provide guidance on solvent system selection and expected Rf values.

| Stationary Phase | Mobile Phase (v/v) | Compound Type | Approximate Rf Value |

| Silica Gel GF254 | Chloroform : n-hexane (9:1) | Pregnadienedione | 0.4 - 0.6 |

| Silica Gel GF254 | n-hexane : ethyl acetate (B1210297) (4:1) | Pregnadienedione | 0.3 - 0.5 |

| Silica Gel GF254 | Methanol : ethyl acetate (1:5) | Hydroxylated Pregnadiene | 0.2 - 0.4 |

Chemical Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a powerful strategy employed to enhance the analytical properties of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) analyses. nih.gov Derivatization can increase the volatility and thermal stability of the analyte, improve chromatographic resolution, and enhance the sensitivity of detection. nih.gov

Methoxyamine/Trimethylsilylimidazole Derivatization

For the analysis of ketosteroids like this compound by GC-MS, a two-step derivatization process involving methoximation followed by trimethylsilylation is commonly employed. The initial reaction with methoxyamine hydrochloride converts the ketone groups at the C-3 and C-20 positions into their methoxime (MO) derivatives. This step is crucial as it prevents the formation of multiple enol-isomers during the subsequent silylation step, thus yielding a single, stable derivative for each keto group.

The subsequent trimethylsilylation step, often using a potent silylating agent like N-trimethylsilylimidazole (TMSIM) in combination with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), targets any hydroxyl groups that may be present in research intermediates or metabolites. This reaction replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the molecule. nih.gov

The resulting MO-TMS derivatives are amenable to GC-MS analysis, providing characteristic mass spectra with distinct fragmentation patterns that are invaluable for structural elucidation. The mass spectrometric fragmentation of TMS derivatives of steroids has been extensively studied, and characteristic ions can be used to identify the core steroid structure and the positions of the derivatized functional groups. nih.govnih.gov

Table 2: Predicted GC-MS Data for the Methoxyamine/Trimethylsilyl Derivative of this compound This table is based on the general fragmentation patterns of MO-TMS derivatives of ketosteroids and provides predicted data for the target compound.

| Derivative | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |

| Bis(methoxyoxime) | 370 | 339 [M-31]+, 310 [M-60]+ |

Heptafluorobutyric Acid Anhydride (B1165640) (HFBA) Derivatization

Heptafluorobutyric acid anhydride (HFBA) is a powerful derivatizing agent used to enhance the detectability of steroids in GC-MS analysis, particularly with electron capture detection (ECD) due to the introduction of multiple fluorine atoms. For ketosteroids such as this compound, HFBA can react with enolizable ketones to form stable enol-heptafluorobutyryl esters. This derivatization significantly increases the volatility and thermal stability of the analyte.

The derivatization reaction is typically carried out in an organic solvent in the presence of a catalyst. The resulting derivatives are highly responsive to electron capture detectors, allowing for ultra-trace quantification of the steroid. The mass spectra of HFBA derivatives are characterized by fragment ions resulting from the loss of the heptafluorobutyryl group and other specific cleavages within the steroid nucleus, aiding in structural confirmation.

Table 3: Typical Reaction Conditions for HFBA Derivatization of Ketosteroids

| Parameter | Condition |

| Derivatizing Reagent | Heptafluorobutyric Acid Anhydride (HFBA) |

| Solvent | Acetonitrile or Ethyl Acetate |

| Catalyst | Pyridine or Triethylamine |

| Temperature | 60-80 °C |

| Reaction Time | 30-60 minutes |

2,4-Dinitrophenylhydrazine (B122626) (2,4-DNP) Derivative Formation

The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (2,4-DNP) to form brightly colored 2,4-dinitrophenylhydrazone derivatives is a classic method for the qualitative and quantitative analysis of aldehydes and ketones. This technique is particularly well-suited for the analysis of this compound by HPLC with UV-Vis detection. uni.edu

The derivatization reaction involves the condensation of the ketone groups at the C-3 and C-20 positions of the steroid with 2,4-DNP in an acidic medium. The resulting hydrazone derivatives are highly chromophoric, exhibiting strong absorbance in the UV-visible region, which significantly enhances the sensitivity of detection. researchgate.net The formation of these derivatives also improves the chromatographic properties of the steroid, allowing for better separation on reversed-phase HPLC columns. d-nb.info

The HPLC analysis of the 2,4-DNP derivatives allows for the quantification of this compound and its carbonyl-containing intermediates. The retention time of the derivative is a characteristic parameter for its identification, while the peak area is proportional to its concentration. sci-hub.seijcpa.in

Table 4: Expected HPLC-UV Characteristics for the 2,4-Dinitrophenylhydrazone Derivative of this compound

| Derivative | HPLC Column | Mobile Phase | Detection Wavelength (λmax) |

| Bis(2,4-dinitrophenylhydrazone) | C18 (Reversed-Phase) | Acetonitrile/Water gradient | ~365 nm |

Applications of 4,9 11 Pregnadien 3,20 Dione As a Key Intermediate in Steroid Research

Precursor in the Synthesis of Glucocorticoid Analogs

4,9(11)-Pregnadien-3,20-dione and its derivatives are pivotal starting materials or key intermediates in the industrial synthesis of numerous glucocorticoid analogs. These analogs are widely used for their potent anti-inflammatory and immunosuppressive properties.

An alternative synthesis for 17α,21-dihydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione, a key intermediate for the potent anti-inflammatory corticoid Betamethasone, has been described. researchgate.net This synthesis starts from 9α-hydroxyandrost-4-ene-3,17-dione. researchgate.net The synthesis of 17α,21-bis(acetyloxy)-16β-methylpregna-4,9(11)-diene-3,20-dione has been achieved from the sterol-derived 9α-hydroxyandrost-4-ene-3,17-dione. researchgate.net Key steps in this process include 16β-methylation and conversion of the 17-ketone to a 17β-cyanohydrin, followed by elaboration to 9α-hydroxy-16β-methylpregn-4-ene-3,20-dione, and subsequent 21-acetoxylation with the simultaneous introduction of the 9,11-unsaturation and 17α-acetoxylation. researchgate.net

Fluocinolone (B42009) Acetonide:

An efficient and improved synthetic route for fluocinolone acetonide has been developed starting from 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione. researchgate.net This process involves a combination of bio-fermentation and chemical synthesis, with a particular focus on the 6α and 9α fluorination steps. researchgate.net The stereoselectivity of the 6α fluorination was found to be highly dependent on the substrate. researchgate.net

While this compound itself is not a direct precursor for the bulk of commercial prednisolone synthesis, which often starts from cortisol or other intermediates, derivatives of this compound can be involved in pathways leading to prednisolone analogs. For example, a novel prednisolone derivative was identified during mechanistic studies of double elimination reactions under various conditions. researchgate.net

Role in the Synthesis of Specialized Steroid Derivatives

The versatility of this compound extends to the synthesis of a variety of specialized steroid derivatives, including those with enhanced potency and specific therapeutic applications.

The synthesis of triamcinolone, which is 9α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione, can involve intermediates derived from pregnadiene structures. newdrugapprovals.org For instance, the synthesis can start from the 21-O-acetate of hydrocortisone (B1673445), which undergoes a series of reactions to introduce the necessary functionalities. newdrugapprovals.org A novel synthetic route to triamcinolone acetonide has been reported where pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate is a key intermediate. cjph.com.cn This intermediate is then converted to pregna-1,4,9(11)-triene-16α,17-[(1-methylethylidene)bis(oxy)]-21-hydroxyl-3,20-dione, which is further processed to yield triamcinolone acetonide. cjph.com.cn

The synthesis of dexamethasone, a potent corticosteroid, can utilize intermediates derived from this compound. A process for preparing dexamethasone from phytosterol involves the formation of androst-4,9(11)-diene-3,17-dione as a key step. google.com Furthermore, 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione is a crucial common intermediate for the synthesis of impurities related to dexamethasone. researchgate.netresearchgate.net

Mometasone-Related Impurities:

A significant number of impurities related to mometasone (B142194) cannot be synthesized from the active pharmaceutical ingredient itself but are instead prepared from the common intermediate 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione. researchgate.netresearchgate.net This highlights the importance of having a robust and economical synthesis for this key intermediate to ensure the supply of these impurities for analytical and toxicological studies. researchgate.netresearchgate.net

6α-Fluoro Corticosteroids:

The 9,11-double bond in this compound derivatives is a key feature for the synthesis of 6α-fluoro corticosteroids. The invention of highly stereoselective 6α-fluorination of enolized 21-esters of 17-hydroxy-9β,11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione has been a significant advancement. google.comgoogle.com The resulting 6α-fluorinated compounds are valuable intermediates for the improved synthesis of 6α-fluoro corticosteroids like diflorasone (B526067) and its analogs. google.comgoogle.com

Development of Novel Steroidal Scaffolds for Research Purposes

Beyond its role in the synthesis of established corticosteroids, this compound and its derivatives are instrumental in the development of novel steroidal scaffolds for research. These new scaffolds can lead to the discovery of compounds with unique biological activities. For example, research into the biotransformation of cortisone (B1669442) has led to the synthesis of new steroids. mdpi.com Additionally, a synthetic precursor of deflazacort (B1670188), pregnadiene-11-hydroxy-16α,17α-epoxy-3,20-dione-1, has shown promising antibacterial activity. mdpi.com The synthesis of various steroidal hydrazone derivatives has also been explored for their potential antimicrobial properties. semanticscholar.org

The ability to modify the steroidal backbone through intermediates like this compound allows for the creation of diverse chemical libraries for screening and drug discovery efforts.

Table of Research Findings on the Applications of this compound

| Application Area | Specific Steroid/Derivative | Key Intermediate Derived from this compound | Significance of the Intermediate | Reference |

|---|---|---|---|---|

| Glucocorticoid Analog Synthesis | Betamethasone | 17α,21-dihydroxy-16β-methylpregna-4,9(11)-diene-3,20-dione | Crucial for introducing the 16β-methyl group and the dihydroxyacetone side chain. | researchgate.netresearchgate.net |

| Glucocorticoid Analog Synthesis | Fluocinolone Acetonide | 21-acetyloxy-17α-hydroxy-4,9(11)-diene-3,20-dione | Starting material for a combined bio-fermentation and chemical synthesis route. | researchgate.net |

| Specialized Steroid Derivative Synthesis | Triamcinolone Acetonide | Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate | Allows for the construction of the acetonide and other key functional groups. | cjph.com.cn |

| Specialized Steroid Derivative Synthesis | Dexamethasone | Androst-4,9(11)-diene-3,17-dione | A key building block in the synthesis from phytosterol. | google.com |

| Specialized Steroid Derivative Synthesis | Mometasone-Related Impurities | 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione | Essential for the synthesis of process-related impurities for analytical standards. | researchgate.netresearchgate.net |

| Specialized Steroid Derivative Synthesis | 6α-Fluoro Corticosteroids (e.g., Diflorasone) | Enolized 21-esters of 17-hydroxy-9β,11β-epoxy-16-β-methyl-pregna-3,5-diene-3,20-dione | Enables highly stereoselective introduction of the 6α-fluoro group. | google.comgoogle.com |

| Novel Steroidal Scaffold Development | Antibacterial Agents | Pregnadiene-11-hydroxy-16α,17α-epoxy-3,20-dione-1 | A precursor to deflazacort with inherent antibacterial activity. | mdpi.com |

Future Research Trajectories for 4,9 11 Pregnadien 3,20 Dione

Innovations in Synthetic and Biotransformational Methodologies

Future research into 4,9(11)-pregnadien-3,20-dione is likely to focus on refining existing synthetic routes and exploring innovative biotransformational pathways to produce this and related compounds more efficiently and sustainably.

Chemical synthesis of steroid skeletons is often complex. Research into more efficient synthetic procedures for related compounds, such as 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate in the synthesis of halogenated corticosteroids, highlights the ongoing effort to shorten synthetic schemes and improve economic feasibility. researchgate.net One such approach involves constructing the pregnane (B1235032) side chain using a cyanohydrin method and introducing a double bond via selenium dioxide. researchgate.net Future investigations could adapt and optimize such methodologies for the targeted synthesis of this compound.

Biotransformation, utilizing microorganisms or isolated enzymes, offers a "green chemistry" approach to steroid modification. A notable area of research is the microbial conversion of acetates of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione using Nocardioides simplex. nih.gov This bacterium has been shown to be effective in 1(2)-dehydrogenation and deacetylation of these steroid precursors. researchgate.net The primary conversion pathways identified include 1(2)-dehydrogenation, deacetylation, 20beta-reduction, and non-enzymatic acyl group migration. nih.gov

A study on the biotransformation of pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione 21-acetate by Nocardioides simplex VKM Ac-2033D identified several metabolites. nih.gov The major products were pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione 21-acetate and pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione. nih.gov Minor metabolites included pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione and pregna-1,4,9(11)-triene-17alpha,20beta,21-triol-3-one. nih.gov

Further research in this area could involve screening a wider range of microorganisms for their ability to transform this compound or its precursors. Genetic engineering of these microorganisms could enhance the yield and selectivity of desired reactions.

Table 1: Metabolites from the Biotransformation of Pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione Acetates by Nocardioides simplex nih.gov

| Substrate | Major Metabolites | Minor Metabolites |

|---|---|---|

| Pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione 21-acetate | Pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione 21-acetate, Pregna-1,4,9(11)-triene-17alpha,21-diol-3,20-dione | Pregna-4,9(11)-diene-17alpha,21-diol-3,20-dione, Pregna-1,4,9(11)-triene-17alpha,20beta,21-triol-3-one |

Exploration of Novel Molecular Mechanisms and Preclinical Effects

Currently, there is a significant gap in the scientific literature regarding the specific molecular mechanisms and preclinical effects of this compound. Future research should be directed towards elucidating its biological activity.

Initial studies could involve in vitro assays to screen for binding affinity to various steroid hormone receptors, such as the glucocorticoid, mineralocorticoid, androgen, and progesterone (B1679170) receptors. Understanding its receptor binding profile is the first step in characterizing its potential as a therapeutic agent.

Subsequent preclinical studies in cell culture and animal models would be necessary to determine its pharmacological effects. For instance, based on the activities of other pregnadiene derivatives, research could investigate potential anti-inflammatory, immunosuppressive, or hormonal activities. As an example, a related compound, pregna-4,20-dien-3,6-dione, has been found to activate the vomeronasal organ in men and affect autonomic and central functions. wikipedia.org While this does not directly imply similar activity for this compound, it underscores the diverse biological roles that pregnadiene structures can possess.

Future research should aim to answer key questions such as:

Does this compound exhibit agonist or antagonist activity at steroid receptors?

What are its effects on gene expression and signaling pathways in target cells?

What are its pharmacokinetic and pharmacodynamic properties in animal models?

Development of Advanced Analytical and Computational Models

To support the synthetic and preclinical research trajectories, the development of advanced analytical and computational models for this compound is crucial.

Analytical Methodologies: Robust and sensitive analytical methods are essential for the identification and quantification of this compound and its metabolites in various matrices, including reaction mixtures and biological samples. Future work should focus on developing and validating methods using techniques such as:

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) for accurate quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of the parent compound and its transformation products.

Computational Modeling: In silico approaches can accelerate the research and development process. Molecular modeling studies could predict the binding affinity and mode of interaction of this compound with different steroid receptors. Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of novel derivatives of this compound. These computational tools can help in prioritizing compounds for synthesis and biological testing, thereby saving time and resources.

Q & A

Q. What structural features distinguish 4,9(11)-pregnadien-3,20-dione from other steroid intermediates, and how do these influence its reactivity?

- Answer : The compound’s conjugated diene system at positions 4 and 9(11) increases electron delocalization, enhancing susceptibility to enzymatic dehydrogenation (e.g., by 3-ketosteroid-∆1-dehydrogenases) and oxidation. The lack of hydroxyl groups at C11 and C17 differentiates it from corticosteroids like dexamethasone, making it a precursor in fluorocorticoid synthesis . Structural verification requires techniques like NMR (to confirm double-bond positions) and mass spectrometry (to validate molecular weight).

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., microbial cultures)?

- Answer : Reverse-phase HPLC with UV detection (240–260 nm) is standard due to the compound’s conjugated diene absorbance. For higher sensitivity, LC-MS/MS using transitions specific to m/z 314.2 → 299.2 (loss of methyl group) is preferred. Calibration curves should include structurally similar impurities (e.g., Δ1,4,9(11)-triene derivatives) to account for co-elution risks .

Q. How is this compound utilized as an intermediate in steroid synthesis?

- Answer : It serves as a key substrate in microbial or enzymatic pathways for synthesizing 9α-hydroxy derivatives, which are further functionalized to produce dexamethasone and related anti-inflammatory agents. Bioconversion protocols often employ Gordonia neofelifaecis or Nocardioides simplex strains, optimized for regioselective C1(2) dehydrogenation .

Q. What are the common impurities associated with this compound, and how are they controlled?

- Answer : Major impurities include Δ1,4,9(11)-triene derivatives (from over-dehydrogenation) and 17-acetate byproducts. Pharmacopeial standards (e.g., Progesterone Impurity K) recommend gradient HPLC with C18 columns and mobile phases containing 0.1% formic acid to resolve these .

Advanced Research Questions

Q. What experimental strategies optimize the regioselective dehydrogenation of this compound to avoid Δ1,4,9(11)-triene formation?

- Answer : Kinetic control via pH adjustment (pH 7.0–8.5) and low substrate concentrations (<1 mM) minimizes over-dehydrogenation. Immobilized 3-ketosteroid-∆1-dehydrogenase systems (e.g., cross-linked enzyme aggregates) enhance stability and selectivity, with activity monitored via NADH consumption assays .

Q. How do microbial transformation pathways for this compound vary between bacterial strains, and what challenges arise in scaling these processes?

- Answer : Nocardioides simplex preferentially hydroxylates C21, while Gordonia strains favor C9(11) epoxidation. Scale-up challenges include oxygen mass transfer limitations (critical for monooxygenase activity) and byproduct inhibition. Fed-batch bioreactors with dissolved oxygen control and in situ product removal (e.g., adsorption resins) mitigate these issues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies may arise from differences in cell-based assay conditions (e.g., glucocorticoid receptor isoform expression). Standardized assays using CRISPR-edited cell lines (e.g., GR-knockout HEK293) and comparative metabolomics (LC-MS profiling of downstream metabolites) clarify structure-activity relationships .

Q. What synthetic strategies improve regioselectivity in introducing substituents at C6 or C16 of this compound?

- Answer : Directed C–H functionalization using rhodium catalysts (e.g., [Cp*RhCl₂]₂) enables selective C6 methylation. For C16 modifications, steric shielding with bulky protecting groups (e.g., tert-butyldimethylsilyl ethers) directs electrophilic attacks. DFT calculations predict reactive sites, validated by X-ray crystallography of intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.